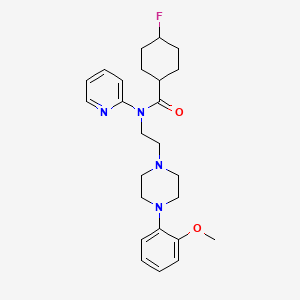
Fcway
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
FCWAY is synthesized through a one-step nucleophilic substitution reaction. The synthesis involves the reaction of a methanesulfonate precursor with fluoride ion. This reaction is typically carried out in an automated production module, which helps in minimizing chemical impurities and optimizing the yield .
Industrial Production Methods
The industrial production of this compound involves the use of high-performance liquid chromatography (HPLC) for the purification of the final radiopharmaceutical. This method ensures a high radiochemical yield and chemical purity, making it suitable for clinical human studies .
Analyse Des Réactions Chimiques
Types of Reactions
FCWAY undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The primary reaction used in its synthesis.
Defluorination: A significant reaction that occurs in vivo, leading to the uptake of radioactivity in the skull.
Common Reagents and Conditions
Nucleophilic Substitution: Methanesulfonate precursor and fluoride ion.
Defluorination: This reaction is mediated by the cytochrome P450 enzyme CYP2E1.
Major Products Formed
Nucleophilic Substitution: this compound as the primary product.
Defluorination: Fluoride ion as a byproduct.
Applications De Recherche Scientifique
FCWAY is extensively used in scientific research, particularly in the following areas:
Mécanisme D'action
FCWAY acts as a radioligand for serotonin 5-HT1A receptors. It binds to these receptors in the brain, allowing for the visualization of their distribution using PET imaging. The compound is a weak substrate for efflux transporters at the blood-brain barrier, including permeability glycoprotein (P-gp) and breast cancer resistance protein (BCRP). This property affects its brain uptake and distribution .
Comparaison Avec Des Composés Similaires
Similar Compounds
WAY-100635: Another radioligand for serotonin 5-HT1A receptors, but with different pharmacokinetic properties.
18F-Mefway: A similar compound used for PET imaging, but with lower defluorination rates compared to FCWAY.
Uniqueness
This compound is unique due to its high affinity for serotonin 5-HT1A receptors and its application in PET imaging. Its ability to undergo defluorination and its interaction with efflux transporters at the blood-brain barrier distinguish it from other similar compounds .
Propriétés
Numéro CAS |
223699-45-4 |
|---|---|
Formule moléculaire |
C25H33FN4O2 |
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
4-fluoro-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C25H33FN4O2/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20/h2-8,13,20-21H,9-12,14-19H2,1H3 |
Clé InChI |
JQSMVIQRTYWIED-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4CCC(CC4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















